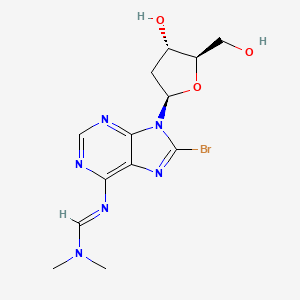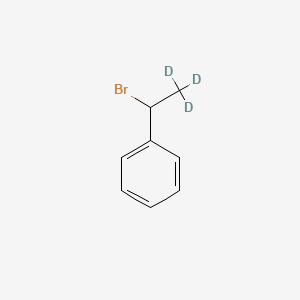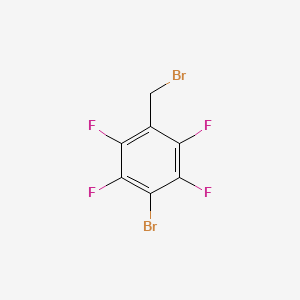
1-Bromo-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene
Descripción general
Descripción
1-Bromo-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene is an organobromine compound with the molecular formula C7H2Br2F4. This compound is characterized by the presence of two bromine atoms and four fluorine atoms attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Mecanismo De Acción
Mode of Action
The mode of action of 1-Bromo-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene is primarily through its reactivity as a halogenated compound . The bromine atoms attached to the benzene ring make it highly reactive, allowing it to participate in various chemical reactions. These reactions can lead to changes in the structure of the compound, which can then interact with different targets.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other reactants, temperature, and pH can affect its reactivity and the outcome of its reactions . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene can be synthesized through a multi-step process involving the bromination of tetrafluorobenzene. The typical synthetic route includes:
Bromination of Tetrafluorobenzene: Tetrafluorobenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atoms at specific positions on the benzene ring.
Bromomethylation: The brominated tetrafluorobenzene is then subjected to bromomethylation using formaldehyde and hydrobromic acid (HBr) to introduce the bromomethyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial processes may involve continuous flow reactors and advanced purification techniques to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (RNH2) under appropriate conditions.
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where electrophiles such as nitronium ions (NO2+) or sulfonium ions (SO3H+) replace one of the hydrogen atoms on the benzene ring.
Oxidation and Reduction: The bromomethyl group can be oxidized to a carboxylic acid or reduced to a methyl group using suitable oxidizing or reducing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium methoxide (NaOCH3), or primary amines (RNH2) in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, or chlorosulfonic acid (HSO3Cl) for sulfonation.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Nucleophilic Substitution: Products include hydroxylated, alkoxylated, or aminated derivatives of the original compound.
Electrophilic Aromatic Substitution: Products include nitro, sulfonic acid, or other substituted derivatives.
Oxidation and Reduction: Products include carboxylic acids or methylated derivatives.
Aplicaciones Científicas De Investigación
1-Bromo-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the development of fluorinated pharmaceuticals and agrochemicals. Its fluorine atoms enhance the metabolic stability and bioavailability of the resulting compounds.
Medicine: It is employed in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors. The presence of bromine and fluorine atoms can improve the pharmacokinetic properties of the drugs.
Industry: The compound is used in the production of specialty chemicals, including flame retardants, polymers, and advanced materials. Its unique properties make it suitable for various industrial applications.
Comparación Con Compuestos Similares
1-Bromo-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene can be compared with other similar compounds, such as:
1-Bromo-4-(bromomethyl)benzene: This compound lacks the fluorine atoms, making it less reactive and less stable compared to the tetrafluorinated derivative.
1-Bromo-4-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of the bromomethyl group, resulting in different reactivity and applications.
1-Bromo-4-(bromomethyl)-2-chlorobenzene: This compound has a chlorine atom instead of fluorine atoms, which affects its chemical properties and reactivity.
The presence of fluorine atoms in this compound enhances its reactivity and stability, making it a valuable compound in various chemical and industrial applications.
Propiedades
IUPAC Name |
1-bromo-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2F4/c8-1-2-4(10)6(12)3(9)7(13)5(2)11/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPOBCPPAUSCFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)Br)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


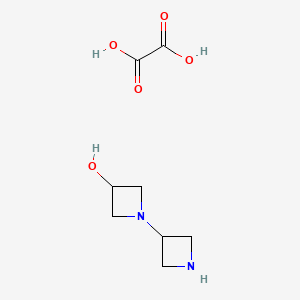
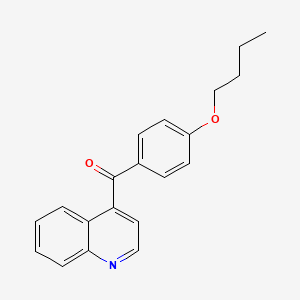
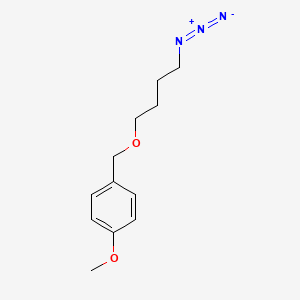
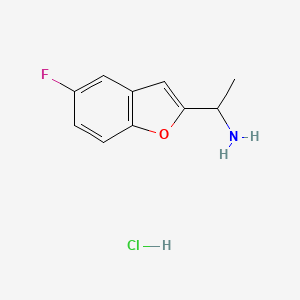


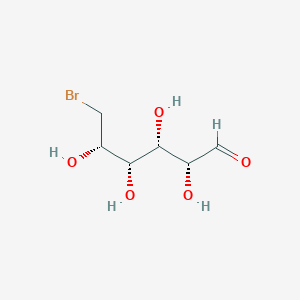
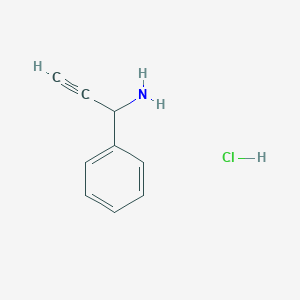
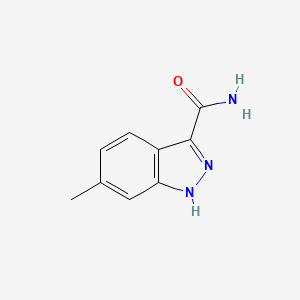
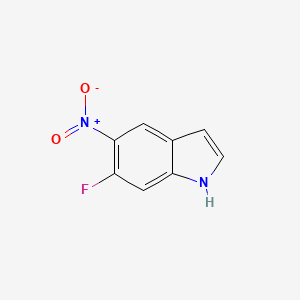
![9-(3-Aminopropyl)-8-((6-iodobenzo-[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine](/img/structure/B1383045.png)

